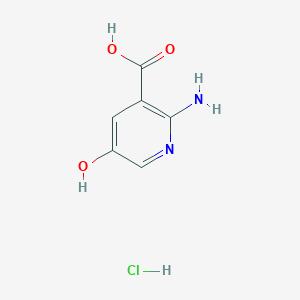

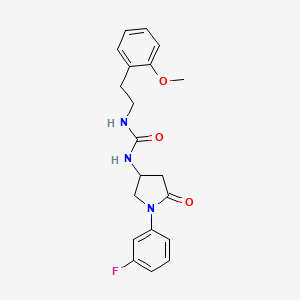

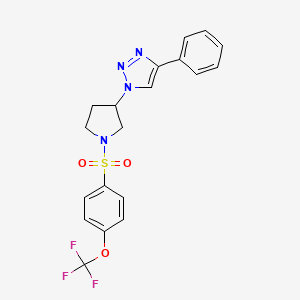

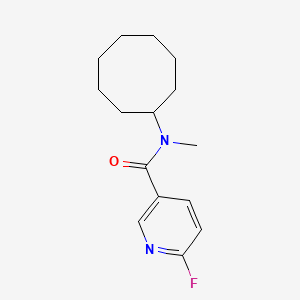

![molecular formula C10H13N3O B2708713 5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 478063-99-9](/img/structure/B2708713.png)

5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazolopyridines are a class of heterocyclic compounds that contain a triazole ring fused with a pyridine ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

The synthesis of triazolopyridines often involves aromatic nucleophilic substitution reactions . An efficient and convenient synthesis of [1,2,4]triazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation .Molecular Structure Analysis

Triazolopyridines are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . The exact molecular structure of “5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine” would require more specific information or computational chemistry methods to determine.Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine” would depend on its exact molecular structure. Triazolopyridines in general are known to exhibit cytotoxicity at certain concentrations .Applications De Recherche Scientifique

Medicinal Chemistry

The 1,2,4-triazole motif, which is a part of the 5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine structure, has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs . This includes antiviral medication ribavirin, used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases .

Antiviral Applications

Recent studies have confirmed the successful application of ribavirin, a 1,2,4-triazole-based compound, as a cure for COVID-19 .

Antifungal Applications

Voriconazole, another 1,2,4-triazole-based compound, is used to treat serious fungal infections .

Coordination Chemistry

1,2,4-Triazoles, especially those bearing additional functional groups, are very promising ligands for coordination chemistry with multiple coordination modes possible . They have been used to obtain coordination polymers, blue-emitting organic light-emitting diodes, chemodynamic therapy agents against cancer cells, spin crossover nanoparticles, and other potentially useful materials .

Antidiabetic Applications

Triazolopyrazine derivatives, which are structurally similar to 5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine, have shown antidiabetic properties . 3-(Trifluoromethyl)-1,2,4-triazolopyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

Antibacterial Applications

Triazolopyridine, a structural fragment present in 5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine, has shown antibacterial activity .

Antitumor Applications

Due to their structural similarities to nucleic bases, pyrazolo[5,1-c][1,2,4]triazines, which are structurally similar to 5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine, may act as metabolites and therefore they can be useful as antiviral and antitumor agents . Pyrazolotriazines have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .

Antimalarial Applications

Triazolopyrazine derivatives have shown anti-malarial properties .

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 1,2,4-triazolo [1,5-a]pyridines, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .

Mode of Action

Similar compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Biochemical Pathways

Similar compounds are known to inhibit key enzymes in various pathways, leading to downstream effects such as the inhibition of cell growth and differentiation .

Result of Action

Similar compounds have shown moderate to potent anti-proliferative activities against a panel of cancer cell lines .

Orientations Futures

The future directions in the research of triazolopyridines could involve the synthesis and study of their antimicrobial, antioxidant and antiviral potential of substituted 1,2,4-triazole analogues . There is also a need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

Propriétés

IUPAC Name |

5-ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-3-8-11-12-9-6-5-7-10(13(8)9)14-4-2/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBPWZINALGTPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C(=CC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

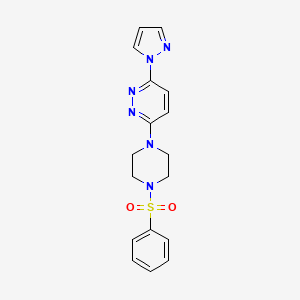

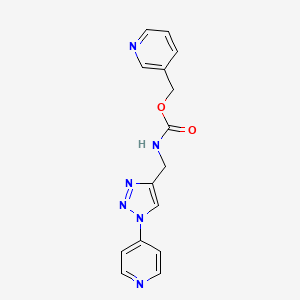

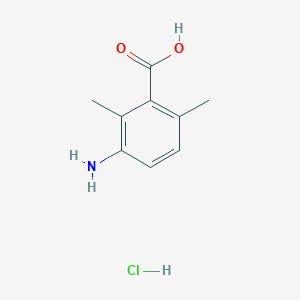

![3-[2-(2-Ethylpiperidino)-2-oxoethyl]-1,3-thiazolane-2,4-dione](/img/structure/B2708636.png)